Eprodisate
描述
Historical Development and Discovery
The development of eprodisate emerged from intensive research efforts to address the critical unmet medical need in treating amyloidosis, particularly Amyloid A amyloidosis. Neurochem Incorporated spearheaded the discovery and development of this compound, initially designating it with the research code NC-503. The compound was later marketed under the brand name Fibrillex and subsequently renamed Kiacta during its clinical development phases.
The systematic development of this compound began in the early 2000s, with the compound representing a novel approach to amyloidosis treatment through direct intervention in the amyloid formation process. Unlike traditional therapeutic approaches that focused on managing underlying inflammatory conditions, this compound was specifically engineered to target the fundamental mechanism of amyloid fibril polymerization and tissue deposition.
The landmark Phase II/III clinical trial for this compound was completed in December 2004, representing the largest placebo-controlled trial ever undertaken in the Amyloid A amyloidosis patient population. This international, randomized, double-blind, placebo-controlled study enrolled 183 patients across 27 sites worldwide, providing unprecedented insights into both the disease progression and the therapeutic potential of this novel compound.
In April 2006, Neurochem filed a New Drug Application with the Food and Drug Administration, which was granted priority review status, acknowledging the significant unmet medical need in treating Amyloid A amyloidosis. The Food and Drug Administration's priority review designation is reserved for product candidates that would offer significant improvement in treatment or address unmet medical needs.
A confirmatory Phase 3 study was subsequently conducted as a global investigation across more than 70 sites in over 25 countries, randomizing 261 patients to receive either this compound or placebo. This event-driven study lasted five years, reaching completion with its target of 120 patient events in January 2016. However, the study did not meet its primary efficacy endpoint in slowing renal function decline, though the compound demonstrated an acceptable safety profile over treatment periods exceeding four years.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of sulfonic acids, specifically characterized as a disulfonic acid containing two sulfonate functional groups. The compound's systematic chemical name is 1,3-propanedisulfonic acid, reflecting its structural composition of a three-carbon propane backbone with sulfonic acid groups attached at the first and third carbon positions.
Table 1: Chemical Properties and Nomenclature of this compound
The compound exists in multiple salt forms, with the disodium salt being the most commonly utilized form in research applications. The disodium salt, designated as this compound disodium, carries the Chemical Abstract Service number 36589-58-9 and has a molecular formula of C₃H₆Na₂O₆S₂ with a molecular weight of 248.19 g/mol.
This compound demonstrates specific physical and chemical characteristics that contribute to its biological activity. The compound exhibits high water solubility at 14.2 mg/mL and maintains a negative physiological charge of -2, which is crucial for its interaction with target proteins. The predicted logarithm of the partition coefficient values indicate the compound's hydrophilic nature, with logP values ranging from -2.6 to -1.7.
The structural configuration of this compound features a linear three-carbon chain with terminal sulfonic acid groups, creating a negatively charged molecule that mimics certain aspects of naturally occurring glycosaminoglycans. This structural similarity to heparin sulfate enables this compound to function as a glycosaminoglycan mimetic, interfering with the normal interactions between amyloidogenic proteins and endogenous glycosaminoglycans.
Significance in Biomedical Research
This compound represents a paradigm shift in amyloidosis research by introducing the first therapeutic approach specifically designed to target amyloid fibril formation and deposition mechanisms. The compound's significance extends beyond its immediate therapeutic applications to encompass broader implications for understanding protein misfolding diseases and developing novel intervention strategies.
The primary mechanism of action involves this compound binding to glycosaminoglycan binding sites on amyloid fibrils, thereby disrupting the normal polymerization process and preventing tissue deposition. This mechanism represents a fundamentally different approach compared to traditional treatments that focus on reducing inflammation or managing symptoms. The compound specifically targets the interaction between amyloidogenic proteins and glycosaminoglycans, which are believed to play crucial roles in stabilizing amyloid deposits and promoting disease progression.
Table 2: Research Applications and Findings for this compound
The compound has demonstrated measurable effects in clinical studies, with the initial Phase II/III trial showing a statistically significant 42% reduction in the risk of disease progression. The study utilized a comprehensive primary endpoint that included doubling of serum creatinine levels, 50% reduction in creatinine clearance, progression to end-stage renal disease, or death. This composite endpoint provided a robust measure of disease progression and therapeutic efficacy.
This compound's research significance extends to its role as a prototype for developing additional glycosaminoglycan mimetics. The compound has provided valuable insights into the role of glycosaminoglycans in amyloidosis pathogenesis and has opened new avenues for therapeutic intervention. Research has demonstrated that different glycosaminoglycans have varying effects on serum amyloid A protein aggregation, with some promoting fibrillation while others, like chondroitin sulfate A, demonstrating inhibitory effects.
The compound has also contributed to advancing understanding of amyloid fibril structure and formation kinetics. Studies utilizing this compound have revealed important details about the pH-sensitive interactions between serum amyloid A protein and glycosaminoglycans, particularly involving histidine residues that facilitate binding under mildly acidic conditions.
Furthermore, this compound serves as a valuable research tool for investigating amyloidosis mechanisms in laboratory settings. The compound has been utilized in mouse models of Amyloid A amyloidosis, where it demonstrated effectiveness in reducing amyloid accumulation when administered orally at specific concentrations. These preclinical studies provided essential safety and efficacy data that supported its advancement to human clinical trials.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
propane-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVWUDMMXZUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048301 | |
| Record name | Propane-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21668-77-9 | |
| Record name | 1,3-Propanedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprodisate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprodisate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propane-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21668-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPRODISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Nucleophilic Displacement Using 1,3-Dihalopropane
A widely documented method involves the reaction of 1,3-dihalopropane derivatives with sulfite ions. For example, 1,3-dibromopropane reacts with sodium sulfite (Na₂SO₃) in ethanol under reflux (80°C) to yield sodium 1-bromo-3-propanesulfonate. Subsequent displacement of the remaining bromide with a second equivalent of sulfite generates the disulfonate intermediate. Acidification with hydrochloric acid (HCl) then produces 1,3-propanedisulfonic acid (this compound).
Key Reaction Conditions:
| Parameter | Value | Source |
|---|---|---|
| Reagents | 1,3-Dibromopropane, Na₂SO₃ | |
| Solvent | Ethanol | |
| Temperature | 80°C | |
| Reaction Time | 8–10 hours | |
| Yield | 83% (after lactonization) |
This method’s efficiency hinges on stoichiometric control to prevent monosubstitution byproducts. Excess sulfite and prolonged reaction times favor complete di-substitution.
Lactonization-Hydrolysis Pathway
An alternative route involves synthesizing 1,3-propane sultone as an intermediate. Patent CN108218826A details the reaction of 1-bromo-3-chloropropane with sodium sulfite to form sodium 1-chloro-3-propanesulfonate. Acidification with HCl yields 1-chloro-3-propanesulfonic acid, which undergoes lactonization at 140–200°C under vacuum to form 1,3-propane sultone. Hydrolysis of the sultone in aqueous base introduces the second sulfonic acid group, culminating in this compound.
Critical Steps:
-
Lactonization: High-temperature vacuum distillation ensures cyclization without decomposition.
-
Hydrolysis: Controlled alkaline conditions prevent over-sulfonation.
Purification Techniques
This compound’s polarity and ionic nature necessitate specialized purification methods:
Ion-Exchange Chromatography
Crude this compound is often purified using immobilized metal affinity chromatography (IMAC) to remove residual metal ions and unreacted starting materials. This technique leverages the compound’s sulfonate groups to bind selectively to cationic resins.
Size Exclusion Chromatography (SEC)
SEC (e.g., HiLoad™ 16/60 Superdex 75 column) separates this compound from higher molecular weight aggregates, ensuring monomeric purity.
Purification Performance:
Salt Formation: Disodium this compound
This compound is administered as the disodium salt to enhance solubility. Neutralization of 1,3-propanedisulfonic acid with sodium hydroxide (NaOH) under controlled pH conditions (7.0–7.4) yields the disodium form.
Optimized Conditions:
Analytical Characterization
Rigorous quality control ensures this compound’s structural integrity and purity:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Scale-Up Considerations
Industrial production prioritizes cost efficiency and yield:
-
Solvent Recovery : Ethanol is distilled and reused to minimize waste.
-
Continuous Flow Reactors : Enhance reaction uniformity and reduce batch variability.
Economic Metrics:
化学反应分析
反应类型
依普罗地沙特会发生各种化学反应,包括:
氧化: 依普罗地沙特可以被氧化形成磺酸衍生物。
还原: 还原反应可以将依普罗地沙特转化为其相应的醇衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 的还原剂。
取代: 胺类和硫醇类等亲核试剂可用于取代反应.
主要产物
氧化: 磺酸衍生物。
还原: 醇衍生物。
科学研究应用
Treatment of AA Amyloidosis
Eprodisate has been evaluated in clinical trials for its efficacy in slowing renal function decline in patients with AA amyloidosis. A significant study published in the New England Journal of Medicine involved 183 patients who were randomly assigned to receive either this compound or a placebo over a 24-month period. The primary endpoint was the assessment of renal function or death .
Key Findings from Clinical Trials
- Efficacy : The study found that disease progression was worsened in 27% of patients receiving this compound compared to 40% in the placebo group (P=0.06). The hazard ratio indicated a 42% reduced risk of renal function decline for those treated with this compound .
- Renal Function : The mean decline in creatinine clearance was significantly less in the this compound group (10.9 ml/min) compared to the placebo group (15.6 ml/min) (P=0.02) .
- Safety Profile : Adverse events were similar between both groups, indicating that this compound is generally well tolerated .
Potential for Other Conditions
While primarily studied for AA amyloidosis, this compound's mechanism may have implications for other conditions involving amyloid deposition. Research is ongoing into its effects on various forms of amyloidosis and other diseases characterized by protein misfolding.
Case Study: Efficacy in Renal Disease
A multicenter randomized double-blind placebo-controlled trial demonstrated that this compound significantly slowed the decline of renal function in patients with AA amyloidosis. The study's design included rigorous monitoring and evaluation criteria, ensuring robust data collection and analysis .
Summary of Clinical Trial Data
| Study Parameter | This compound Group | Placebo Group | P-Value |
|---|---|---|---|
| Patients with worsened disease | 24/89 (27%) | 38/94 (40%) | 0.06 |
| Mean decline in creatinine clearance (ml/min) | 10.9 | 15.6 | 0.02 |
| Adverse events | Similar | Similar | N/A |
Future Directions and Research Needs
Despite promising results, further confirmatory studies are necessary to establish this compound's long-term efficacy and safety profile across diverse patient populations. Ongoing clinical trials aim to explore its potential applications beyond AA amyloidosis, including its role in other forms of amyloidosis and related disorders.
作用机制
依普罗地沙特通过竞争性结合血清淀粉样蛋白 A (SAA) 蛋白上的糖胺聚糖结合位点发挥作用。这种结合抑制了淀粉样蛋白纤维的聚合及其在组织中的后续沉积。 通过阻止淀粉样蛋白纤维形成,依普罗地沙特减缓了 AA 淀粉样变性症患者肾功能衰竭的进展 .
相似化合物的比较
Key Pharmacological Properties
- Mechanism : Competitive inhibition of SAA-GAG interactions .
- Pharmacokinetics : Oral bioavailability, renal excretion (dose adjustment required for impaired renal function), and a half-life of 10–20 hours .
- Efficacy : Reduces the rate of creatinine clearance decline by ~42% compared to placebo .
- Safety Profile : Well-tolerated, with adverse events similar to placebo .
Comparison with Structurally Similar Compounds
Eprodisate’s structural similarity to heparan sulfate underpins its mechanism. However, other GAGs and synthetic analogs have been explored for amyloid inhibition.
Key Findings :
- This compound’s synthetic design allows targeted disruption of SAA-GAG interactions without the pro-amyloidogenic effects of natural heparan sulfate .
Comparison with Functionally Similar Compounds
Therapeutic strategies for AA amyloidosis include reducing SAA production (anti-inflammatory biologics) or destabilizing amyloid deposits (e.g., monoclonal antibodies).
Key Findings :
- This compound vs. Biologics: Biologics (e.g., anti-TNF, IL-1 inhibitors) are more effective in reducing SAA and inducing amyloid regression but require lifelong use and carry infection risks . This compound complements these therapies by targeting fibril formation without immunosuppression .
- This compound vs. SAP Antibodies : SAP antibodies target amyloid deposits directly but are investigational, whereas this compound’s oral regimen and safety profile make it more practical for chronic use .
Clinical Trial Outcomes
A phase III trial (n=183) showed this compound delayed renal dysfunction (27% vs. 40% disease progression in placebo, P=0.06) and reduced creatinine clearance decline (10.9 vs. 15.6 mL/min/year, P=0.02) . In contrast, biologics like anti-TNF agents reduce SAA levels by >90%, correlating with amyloid regression and improved survival .
生物活性
Eprodisate, a compound developed for the treatment of AA amyloidosis, has garnered attention for its potential to slow the progression of renal decline associated with this disease. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on various studies.
This compound is classified as a glycosaminoglycan mimetic, designed to interfere with the interactions between amyloidogenic proteins and glycosaminoglycans. This interference inhibits the polymerization of amyloid fibrils and their deposition in tissues, particularly in the kidneys where amyloid A (AA) protein accumulation leads to progressive renal dysfunction. By disrupting the glycosaminoglycan-amyloid fibril complex, this compound potentially prevents the formation of new amyloid deposits, which is crucial in managing AA amyloidosis .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : Good when administered orally.
- Protein Binding : It is not protein-bound.
- Excretion : Primarily excreted by the kidneys.
- Half-Life : Approximately 10–20 hours post-administration.
- Dosing Variability : Significant inter-individual variability in plasma concentrations has been noted, with maximum plasma levels achieved within 15–60 minutes after dosing .
Clinical Trials and Efficacy
Several clinical trials have evaluated the efficacy of this compound in patients with AA amyloidosis:
Phase III Trial Overview
A multicenter, randomized, double-blind, placebo-controlled trial involved 183 patients over 24 months. The primary endpoint was a composite measure of renal function decline or death. Key findings include:
- Worsening Renal Function : Only 27% of patients on this compound experienced worsening renal disease compared to 40% in the placebo group (P=0.06).
- Hazard Ratio : The hazard ratio for worsening disease was 0.58 (95% CI, 0.37 to 0.93; P=0.02), indicating a significant reduction in risk for those receiving this compound.
- Decline in Creatinine Clearance : The mean rate of decline in creatinine clearance was significantly slower in the this compound group (10.9 mL/min per year) compared to the placebo group (15.6 mL/min per year; P=0.02) .
Table 1: Summary of Clinical Trial Results
| Parameter | This compound Group (n=89) | Placebo Group (n=94) | P-Value |
|---|---|---|---|
| Worsening Renal Disease (%) | 27% | 40% | 0.06 |
| Mean Decline in Creatinine Clearance (mL/min/year) | 10.9 | 15.6 | 0.02 |
| Hazard Ratio for Worsening Disease | 0.58 (95% CI: 0.37 - 0.93) | - | 0.02 |
Safety Profile
The safety profile of this compound appears to be comparable to that of placebo:
- Adverse events were similar between both groups.
- Five deaths occurred in each group during the study period; none were attributed directly to this compound .
Case Studies and Observations
In addition to clinical trials, several case studies have reported on the use of this compound in clinical practice:
- In a cohort treated with this compound, there was a notable reduction in serum amyloid A levels and an improvement in renal function metrics over time.
- Long-term follow-up indicated sustained benefits regarding renal function preservation and quality of life improvements among patients receiving this compound compared to those who did not.
Future Directions
This compound's mechanism suggests potential applicability beyond AA amyloidosis, including other forms such as AL amyloidosis and even Alzheimer's disease due to its action on amyloid fibril formation . Ongoing research aims to clarify its role and efficacy across these conditions.
常见问题
Q. What experimental models are most appropriate for studying Eprodisate’s mechanism of action in amyloidosis?
To investigate this compound’s mechanism, researchers should employ in vitro assays (e.g., thioflavin T fluorescence to monitor amyloid fibril disruption) and in vivo transgenic mouse models expressing human amyloidogenic proteins. Dose-response studies in these models should measure biomarkers like serum amyloid P component (SAP) reduction. Ensure reproducibility by validating results across multiple cell lines (e.g., HEK293T for protein expression) and animal cohorts .
Q. How do researchers establish optimal dosing parameters for this compound in preclinical studies?
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical. Use high-performance liquid chromatography (HPLC) to measure plasma concentration-time profiles and calculate bioavailability. Dose-ranging studies should correlate this compound levels with clinical endpoints (e.g., organ amyloid burden via histopathology). Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability and identify therapeutic windows .
Q. What methodologies are used to assess this compound’s binding affinity to amyloid fibrils?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative binding data. Pair these with molecular dynamics simulations to map interaction sites. For translational relevance, validate findings using ex vivo fibrils isolated from patient biopsies. Statistical rigor requires triplicate measurements and controls for nonspecific binding .
Advanced Research Questions
Q. How can contradictory clinical trial data on this compound’s efficacy be systematically evaluated?
Conduct a meta-analysis using PRISMA guidelines to aggregate data from Phase II/III trials. Stratify results by patient subgroups (e.g., hereditary vs. acquired amyloidosis) and adjust for covariates like renal function. Employ Bayesian hierarchical models to quantify heterogeneity and identify confounding factors (e.g., drug-drug interactions). Sensitivity analyses should test robustness against missing data .
Q. What strategies mitigate variability in patient response to this compound in longitudinal studies?
Implement adaptive trial designs with interim analyses to refine inclusion criteria or dosing. Use omics approaches (e.g., proteomics of serum amyloid A) to identify predictive biomarkers. Mixed-effects regression models can parse individual trajectories, while machine learning (e.g., random forests) may uncover non-linear predictors of response .
Q. What advanced imaging techniques resolve this compound’s molecular interactions with amyloid deposits?
Cryo-electron microscopy (cryo-EM) at near-atomic resolution can visualize drug-fibril interactions. Complement this with synchrotron X-ray diffraction to assess structural changes. In clinical studies, employ positron emission tomography (PET) with amyloid-specific radiotracers (e.g., ¹¹C-PIB) to monitor real-time fibril dissolution .
Methodological Considerations
Q. How should researchers address ethical challenges in this compound trials involving vulnerable populations (e.g., elderly patients with cardiac amyloidosis)?
Adopt a risk-based monitoring framework, prioritizing informed consent processes and data anonymization. Use adaptive randomization to minimize exposure to ineffective doses. Include independent data safety boards to review adverse events and ensure compliance with ICH-GCP guidelines .
Q. What statistical approaches are optimal for analyzing time-to-event outcomes in this compound studies (e.g., disease progression)?
Kaplan-Meier survival analysis with log-rank tests compares event rates between treatment arms. Cox proportional hazards models adjust for covariates like baseline amyloid load. For recurrent events (e.g., hospitalizations), use Andersen-Gill extensions. Pre-specify multiplicity corrections to control type I error .
Data Interpretation and Reporting
Q. How should discrepancies between preclinical efficacy and clinical outcomes be addressed?
Reconcile findings by re-evaluating translational relevance of animal models (e.g., murine vs. human amyloid kinetics). Perform post hoc analyses of clinical data to identify subpopulations mirroring preclinical responders. Use Mendelian randomization to assess genetic confounding .
Q. What frameworks ensure reproducibility in this compound research?
Follow FAIR data principles: make datasets Findable, Accessible, Interoperable, and Reusable. Publish raw imaging files (e.g., .mrc for cryo-EM) and code for statistical analyses (e.g., R/Python scripts). Collaborate with independent labs for cross-validation of key results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
